molecular formula C₂₁H₂₄N₄O₁₂ B1139661 O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate CAS No. 351421-19-7

O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate

Cat. No. B1139661
CAS RN: 351421-19-7
M. Wt: 524.44
InChI Key:
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Description

O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate is a highly intricate compound widely utilized in the extensive realm of the biomedical sector, facilitating pioneering advancements in the spheres of drug development and disease elucidation .


Synthesis Analysis

The synthesis of this compound involves the use of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride as a glycosyl donor for glycosylation of simple alcohols . The reaction represents a direct approach to obtain both α and β anomers, which can be isolated by chromatography column under gradient conditions .


Molecular Structure Analysis

The structure of this compound was determined by 1H NMR spectroscopy and X-ray analysis . The molecular formula is C21H25N3O10 . The compound’s structure includes a glucopyranosylidene ring, which is acetylated at the 2, 3, 4, and 6 positions .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it participates in the mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride in refluxing 1,2-dichloroethane .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 479.4 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11 . The compound’s rotatable bond count is 11 .

Scientific Research Applications

properties

IUPAC Name

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O12/c1-10(26)22-17-19(35-13(4)29)18(34-12(3)28)16(9-33-11(2)27)36-20(17)24-37-21(30)23-14-5-7-15(8-6-14)25(31)32/h5-8,16-19H,9H2,1-4H3,(H,22,26)(H,23,30)/b24-20+/t16-,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLIDGXKILYSJS-HOWPJYOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate

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